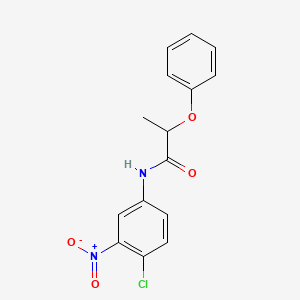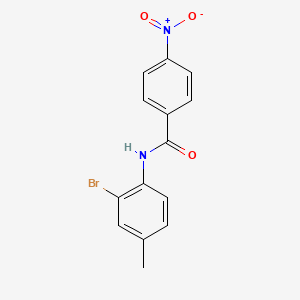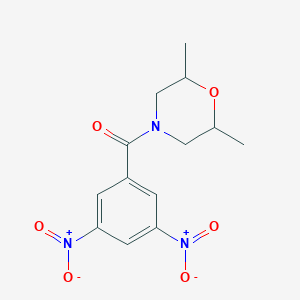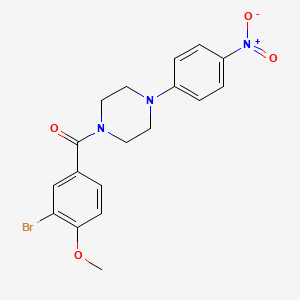
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide, commonly known as Nitrofen, is a widely used herbicide that belongs to the family of nitrophenyl compounds. Nitrofen is used to control weeds in crops such as corn, soybeans, and wheat. The chemical is also used in research studies to investigate the biochemical and physiological effects of nitrophenyl compounds on plants and animals.
Mécanisme D'action
The mechanism of action of Nitrofen involves the inhibition of photosystem II in plants. Photosystem II is responsible for the conversion of light energy into chemical energy during photosynthesis. Nitrofen binds to the D1 protein in photosystem II, preventing the transfer of electrons and disrupting the photosynthetic process.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on plants and animals. In plants, Nitrofen inhibits photosynthesis, leading to the death of the plant. In animals, Nitrofen can cause liver damage and other health problems. Studies have also shown that Nitrofen can have an impact on the immune system and can cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Nitrofen in lab experiments include its high solubility in organic solvents, its stability in solution, and its ability to inhibit photosynthesis in plants. However, Nitrofen is toxic and can be harmful to researchers if not handled properly. Nitrofen is also expensive and may not be readily available in some research settings.
Orientations Futures
Future research on Nitrofen could focus on its potential use as a bioherbicide, its impact on the environment, and its potential as a tool for investigating the mechanism of action of nitrophenyl compounds on plants and animals. Further studies could also investigate the potential health effects of Nitrofen exposure on humans and animals.
Méthodes De Synthèse
The synthesis of Nitrofen involves the reaction of 4-chloro-3-nitroaniline with 2-phenoxypropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction yields Nitrofen as a yellow crystalline solid with a melting point of 73-75°C.
Applications De Recherche Scientifique
Nitrofen has been widely used in scientific research to investigate the mechanism of action of nitrophenyl compounds on plants and animals. Studies have shown that Nitrofen inhibits the activity of photosystem II in plants, leading to the disruption of photosynthesis and ultimately the death of the plant. Nitrofen has also been shown to have toxic effects on animals, causing liver damage and other health problems.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-11-7-8-13(16)14(9-11)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUXXOKZLZYAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[2-(3,4-dimethylphenyl)-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4884598.png)
![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)

![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)


![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884669.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)